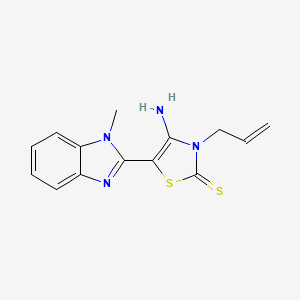

3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Description

The exact mass of the compound 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione is 302.06598881 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-(1-methylbenzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S2/c1-3-8-18-12(15)11(20-14(18)19)13-16-9-6-4-5-7-10(9)17(13)2/h3-7H,1,8,15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWXYROJUWZFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=C(N(C(=S)S3)CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618072-96-1 | |

| Record name | 3-ALLYL-4-AMINO-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1,3-THIAZOLE-2(3H)-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antitumor and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.34 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 449.5 ± 55.0 °C at 760 mmHg |

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds containing the benzimidazole moiety, including our compound of interest. In vitro assays have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity and BrdU proliferation assays.

Results Summary :

- Compounds similar to 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione showed IC50 values as low as against HCC827 cells, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various studies have utilized broth microdilution methods to evaluate its efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, among others.

Results Summary :

- The compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanism by which 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with DNA plays a crucial role in its antitumor activity. Studies suggest that similar compounds bind to the minor groove of DNA, disrupting cellular processes essential for cancer cell proliferation .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzimidazole derivatives, researchers synthesized various compounds and tested them on multiple cancer cell lines. The results indicated that compounds with structural similarities to 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione exhibited significant growth inhibition in vitro.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of newly synthesized benzimidazole derivatives. The findings revealed that certain derivatives demonstrated effective antibacterial action against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens .

Scientific Research Applications

Research indicates that 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific pathways involved remain an area of active research.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

Several case studies highlight the applications of this compound in different areas:

-

Case Study on Antimicrobial Activity :

- A study published in the Egyptian Journal of Chemistry explored the synthesis of various thiazole derivatives, including 3-allyl-4-amino compounds. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

- Case Study on Anticancer Properties :

- Enzyme Inhibition Study :

Q & A

Advanced Question

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations. Competitive binding studies (Lineweaver-Burk plots) identify inhibition mechanisms .

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., α-glucosidase). Docking scores correlate with experimental IC₅₀ values; poses showing hydrogen bonding with catalytic residues (e.g., Asp349) are prioritized .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Compare selectivity indices (SI) against non-cancerous cells .

How should researchers address discrepancies in crystallographic data during refinement?

Advanced Question

- Data validation : Use checkCIF/PLATON to flag outliers (e.g., R-factor >5%). Adjust weighting schemes in SHELXL to improve agreement factors .

- Twinned data : Apply Hooft/Y parameters in SHELXL for twin refinement. For example, a twin law of (-h, -k, l) may resolve overlapping reflections .

- Thermal motion analysis : Anisotropic refinement of heavy atoms (S, N) reduces residual electron density peaks (>1 eÅ⁻³) .

What strategies mitigate common side reactions during synthesis?

Basic Question

- Byproduct control : Thiazole ring oxidation is minimized by inert atmospheres (N₂/Ar) and avoiding strong oxidizers.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted benzimidazole precursors. Recrystallization in ethanol/water improves yield .

- Monitoring intermediates : TLC (Rf = 0.5 in 7:3 EtOAc/hexane) ensures reaction progression. Quenching with ice-water halts thiourea dimerization .

How can the thiazole-thione core be modified for structure-activity relationship (SAR) studies?

Advanced Question

- Functional group substitution : Replace the allyl group with propargyl or benzyl halides via nucleophilic substitution (K₂CO₃, DMF, 60°C) .

- Heterocycle fusion : Cyclize with aryl isothiocyanates to form oxadiazinane or triazinane derivatives. Acid-catalyzed cyclization (H₂SO₄, reflux) yields fused heterocycles with enhanced bioactivity .

- Oxidation reactions : Convert the thione (-C=S) to sulfoxide (-SO-) using m-CPBA in CH₂Cl₂. Monitor conversion via ¹³C NMR (δ ~120 ppm for C=S → δ ~180 ppm for C=O) .

What computational methods predict electronic properties relevant to reactivity?

Advanced Question

- DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) optimizes geometry. HOMO-LUMO gaps (<4 eV) indicate electrophilicity at the thione sulfur .

- Molecular electrostatic potential (MEP) : Visualizes nucleophilic regions (benzimidazole NH) for targeted derivatization .

- Docking simulations : Flexible ligand docking in GOLD Suite assesses binding affinities to kinase targets (e.g., CDK2). Consensus scoring with ChemPLP >50 suggests viable leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.